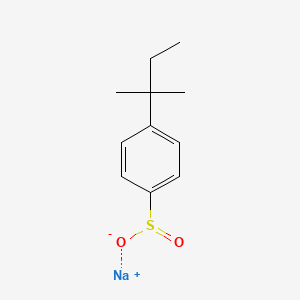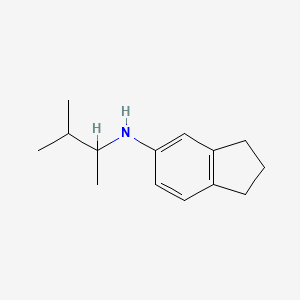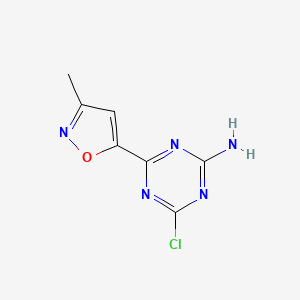
4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The triazine ring is introduced through a nucleophilic substitution reaction, where a chlorine atom on the triazine ring is replaced by the oxazole derivative.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3,5-triazin-2-amine: A simpler triazine derivative with similar chemical properties.
6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine: A derivative lacking the chlorine atom.
Uniqueness
4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine is unique due to the presence of both the oxazole and triazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H6ClN5O |
|---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
4-chloro-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H6ClN5O/c1-3-2-4(14-13-3)5-10-6(8)12-7(9)11-5/h2H,1H3,(H2,9,10,11,12) |
InChI Key |
BAJAVGMPIXVIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




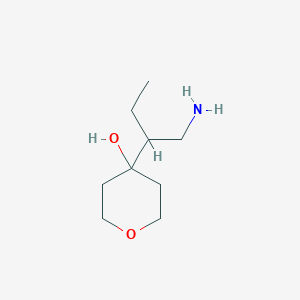
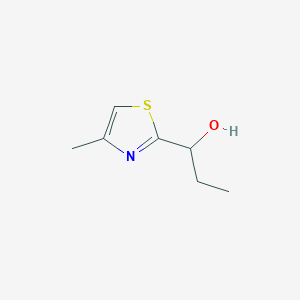
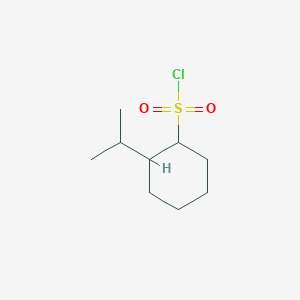
![Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260904.png)
![12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene](/img/structure/B15260914.png)
![{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B15260920.png)
![tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate](/img/structure/B15260927.png)
